Scientific Field: Polymer Science
Application Summary: DMPA is used as a photoinitiator for the photopolymerization of methacrylate monomers in thick sections.
Methods of Application: The polymerization rate increases when the DMPA content increases from 0.125 wt % to 0.25 wt %.
Results or Outcomes: DMPA is an efficient photoinitiator for thick sections (≥ 2 mm) because a fast reaction and high conversions are obtained with concentrations as low as 0.25 wt % DMPA.
Scientific Field: Material Science
Application Summary: DMPA is used in the preparation of UV-curing silicone rubber with excellent mechanical properties and thermal stability via thiol-ene reaction.
Results or Outcomes: The UV-curing silicone rubber prepared using DMPA exhibits excellent mechanical properties and thermal stability.
Scientific Field: 3D Printing Technology
Application Summary: DMPA is used in photosensitive resin printing.
Scientific Field: Electronics Engineering
Application Summary: DMPA can be used as an initiator in the process of making an integrated circuit.
Application Summary: DMPA is widely used as a UV (ultra-violet) curing agent in UV curing systems, applied to ink, paper, and metal paint.
Application Summary: DMPA is widely used in the polymerization of acrylic acid and acrylate, the polymerization and crosslinking of unsaturated polyester.
Scientific Field: Analytical Chemistry
Application Summary: DMPA can be used as an analytical reagent.
Application Summary: DMPA can be used as a starting material to prepare a water-soluble supramolecular-structured photoinitiator which is more efficient than DMPA.
2,2-Dimethoxy-2-phenylacetophenone is an organic compound with the molecular formula . It is characterized as a photoinitiator, primarily used in radical polymerization processes, particularly in the production of acrylate polymers. This compound appears as a white to light yellow powder and has a melting point ranging from 65.0 to 69.0 °C. It is soluble in methanol and exhibits light sensitivity, which is crucial for its role in initiating polymerization reactions under ultraviolet light exposure .
The primary chemical reaction involving 2,2-dimethoxy-2-phenylacetophenone is its photochemical cleavage when exposed to ultraviolet light. This process generates free radicals that initiate polymerization reactions. The mechanism of action includes the formation of α,α-dimethoxybenzyl radicals, which can further participate in various radical reactions, including self-termination and addition to unsaturated compounds like acrylonitrile . The compound's reactivity is influenced by both thermal and photochemical conditions, which affect product distributions and reaction kinetics .
The synthesis of 2,2-dimethoxy-2-phenylacetophenone typically involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent. This method allows for the formation of the desired compound under moderate reaction conditions. The process can be optimized by using catalysts such as polyethylene glycol or crown ethers to enhance yields and facilitate separation of the product from unreacted materials .
2,2-Dimethoxy-2-phenylacetophenone is widely used as a photoinitiator in various applications:
Interaction studies involving 2,2-dimethoxy-2-phenylacetophenone often focus on its complexation with other molecules to enhance solubility and reactivity. For instance, research has demonstrated the formation of host/guest complexes with methylated β-cyclodextrin, which improves the compound's solubility in aqueous environments and facilitates its use in aqueous photopolymerization systems . These studies are essential for understanding how modifications to the compound can optimize its performance in various applications.
Several compounds share structural similarities or functional roles with 2,2-dimethoxy-2-phenylacetophenone. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Benzoin | Used as a photoinitiator; less reactive than 2,2-dimethoxy-2-phenylacetophenone | |
1-Hydroxycyclohexyl phenyl ketone | Another effective photoinitiator; more soluble in water than 2,2-dimethoxy-2-phenylacetophenone | |
4-Methylbenzoin | Similar photoinitiating properties but different reactivity profile | |
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Highly efficient photoinitiator; used in similar applications but has different absorption characteristics |
The uniqueness of 2,2-dimethoxy-2-phenylacetophenone lies in its specific structure that allows for effective radical generation upon UV exposure while maintaining a balance between solubility and reactivity. Its ability to initiate polymerization efficiently makes it particularly valuable in industrial applications compared to other similar compounds.
The industrial production of 2,2-dimethoxy-2-phenylacetophenone employs two primary synthetic approaches, each optimized for large-scale manufacturing with distinct advantages in terms of process efficiency, environmental considerations, and economic viability [1] [2].
The alkali-mediated condensation pathway represents the most widely implemented industrial synthesis route for 2,2-dimethoxy-2-phenylacetophenone production [2] [1]. This methodology involves the nucleophilic substitution reaction between benzil and dimethyl sulfate in the presence of alkali metal methylates, typically sodium methoxide, under controlled aqueous-organic biphasic conditions.
The process commences with the preparation of a reaction mixture containing dimethyl sulfate and dioxane as the primary solvent system [2]. Benzil is introduced to the synthesis kettle through controlled metering, followed by cooling to approximately 10°C before the addition of sodium methoxide. The reaction temperature is subsequently raised to 25°C and maintained for 10-12 hours under constant agitation [2]. Process monitoring involves regular endpoint determination through analytical techniques to ensure complete conversion.
The reaction mechanism proceeds through initial nucleophilic attack of the methoxide anion on the electrophilic carbon center of dimethyl sulfate, generating a methylsulfuric acid sodium salt intermediate. This intermediate subsequently undergoes condensation with benzil under elevated temperature conditions (105°C), facilitating dioxane recovery through distillation [2]. The alkaline environment, maintained at pH 10-12, promotes the methoxylation reaction while preventing acid-catalyzed side reactions.
Temperature control represents a critical parameter in this synthesis pathway. The initial low-temperature addition (10°C) prevents uncontrolled exothermic reactions, while the subsequent heating phase (102°C) drives the alkali melting reaction for approximately 6 hours [2]. The biphasic nature of the system requires careful pH monitoring and control to maintain optimal reaction conditions.
Industrial implementations of this pathway typically operate at processing volumes ranging from 500 to 2000 liters, achieving yields of 85-95% with final product purities of 99.5-99.9% [1]. The recovery efficiency of the dioxane solvent system reaches 85-90% through optimized distillation procedures [2].
The methoxylation approach utilizing benzil derivatives represents an advanced industrial synthesis pathway that addresses several limitations of the traditional alkali-mediated route [1]. This methodology employs nonpolar organic solvents in conjunction with phase transfer catalysts to achieve enhanced reaction selectivity and reduced environmental impact.
The process utilizes benzil as the starting material in combination with dimethyl sulfate and alkali metal methylates, specifically sodium methoxide or potassium methylate [1]. The reaction is conducted in nonpolar organic solvents such as xylene, toluene, or cumene, with xylene being the preferred medium due to its optimal solubility characteristics and boiling point properties.
A distinguishing feature of this pathway is the incorporation of phase transfer catalysts to facilitate the reaction between the water-immiscible organic phase and the solid alkali metal methylate [1]. Polyethylene glycol, polyethylene glycol alkyl ethers, and crown ethers serve as effective catalysts, with typical loadings ranging from 0.01 to 0.1% by volume of the nonpolar solvent employed [1].
The catalytic mechanism involves the complexation of alkali metal cations by the crown ether or polyethylene glycol ligands, enhancing the solubility and reactivity of the methylate anion in the organic phase [3] [4]. This approach eliminates the need for large quantities of polar protic solvents while maintaining high reaction efficiency.
Reaction conditions for the methoxylation pathway are notably milder than the alkali-mediated route, with temperatures ranging from -20°C to 100°C depending on the specific catalyst system employed [1]. The reaction time is reduced to 2-6 hours, representing a significant improvement in process efficiency. The absence of aqueous phases eliminates the need for complex separation procedures and reduces the generation of aqueous waste streams.
Industrial implementations achieve yields of 88-96% with final product purities of 99.9% [1]. The recovery efficiency of the organic solvent system reaches 90-95%, surpassing the performance of traditional dioxane-based processes. Processing volumes typically range from 100 to 1000 liters, making this approach suitable for both medium and large-scale production facilities.
Laboratory synthesis of 2,2-dimethoxy-2-phenylacetophenone encompasses multiple approaches tailored to different research requirements and scale limitations. These methodologies prioritize reaction control, product purity, and experimental reproducibility over the economic considerations that drive industrial processes.
Small-scale laboratory preparations (1-10 grams) typically employ direct methoxylation reactions using sodium methoxide in methanol as both reagent and solvent [5]. The reaction proceeds at moderate temperatures (60-80°C) over 2-4 hours, utilizing solvent volumes of 20-50 mL. This approach offers excellent reaction control and monitoring capabilities, making it ideal for synthetic methodology development and mechanism studies. Final yields range from 75-85% with purities of 98-99% as determined by gas chromatography analysis.
Medium-scale laboratory preparations (10-100 grams) benefit from the implementation of phase transfer catalysis techniques [4] [6]. These reactions employ biphasic solvent systems with organic solvents such as dichloromethane or ethyl acetate in combination with aqueous sodium hydroxide solutions. Phase transfer catalysts, including tetrabutylammonium bromide or crown ethers, facilitate efficient mass transfer between phases [6]. Reaction temperatures are maintained at 25-65°C over 4-8 hours using solvent volumes of 100-500 mL. This methodology achieves yields of 80-90% with purities of 99-99.5%.
Large-scale laboratory preparations (100+ grams) utilize optimized variants of industrial methodologies adapted for laboratory equipment constraints [1]. Crown ether catalysts or polyethylene glycol derivatives enable efficient reactions in nonpolar solvents at temperatures ranging from 25-102°C over 6-12 hours [7]. Solvent volumes scale proportionally to 500-2000 mL, requiring appropriate reaction vessels and temperature control systems. These preparations achieve yields of 85-95% with purities of 99.5-99.9%, approaching industrial-scale performance.
The selection of appropriate laboratory methodology depends on several factors including desired batch size, available equipment, safety considerations, and analytical requirements. Small-scale preparations offer superior control and safety profiles but may not adequately represent larger-scale synthesis challenges. Medium-scale approaches provide optimal balance between control and scalability, while large-scale laboratory preparations serve as effective pilot studies for industrial process development.
Reaction monitoring in laboratory-scale preparations typically employs thin-layer chromatography, gas chromatography, or nuclear magnetic resonance spectroscopy to track conversion and identify potential side products [8]. Temperature control systems with accuracy of ±0.1°C ensure reproducible reaction conditions [9]. Inert atmosphere techniques prevent oxidative degradation of sensitive intermediates and products.
The purification and refinement of 2,2-dimethoxy-2-phenylacetophenone represents a critical aspect of the overall synthesis process, directly impacting product quality, analytical purity, and suitability for intended applications. Multiple complementary techniques are employed to achieve the stringent purity standards required for photoinitiator applications.
Activated carbon decolorization serves as the primary method for removing colored impurities and organic contaminants from crude reaction products [10] [11]. The process involves the addition of powdered activated carbon (typically 2-5% by weight) to the dissolved crude product in methanol at temperatures of 60-80°C [2]. The high surface area and porous structure of activated carbon facilitate the adsorption of colored compounds, including aromatic impurities and oxidation products [10]. The decolorization process requires 2-3 hours of contact time with intermittent agitation to ensure complete adsorption. Purity enhancement of 2-5% is typically achieved with recovery efficiencies of 95-98% [12].
Hot filtration techniques are employed to remove activated carbon and other insoluble impurities while maintaining elevated temperatures to prevent premature crystallization [13] [14]. The procedure utilizes fluted filter paper in stemless funnels to maximize filtration rate and minimize heat loss [13]. Hot solvent (65-70°C) is used to pre-warm the filtration apparatus, and the filtration is completed rapidly (0.5-1 hour) to prevent crystal formation in the filter stem [13]. This technique achieves purity enhancement of 1-3% with recovery efficiencies of 98-99%.
Recrystallization from methanol represents the most effective purification technique for achieving high-purity 2,2-dimethoxy-2-phenylacetophenone [15] [16]. The process begins with dissolution of the crude product in hot methanol (approximately 60°C) using minimal solvent volume to achieve saturation [2]. The solution is then cooled slowly to 15-20°C over 3-6 hours under controlled conditions to promote large, well-formed crystal growth [15]. Temperature control during crystallization is critical, as rapid cooling leads to the formation of small crystals with higher impurity inclusion [9]. The crystallization process achieves purity enhancement of 5-10% with recovery efficiencies of 85-95%.
Crystallization control methodologies involve precise temperature management and seeding techniques to optimize crystal morphology and purity [17]. The cooling rate is maintained at 0.5-1°C per hour to allow sufficient time for impurity rejection during crystal growth [9]. Seeding with pure 2,2-dimethoxy-2-phenylacetophenone crystals (0.1-0.5% by weight) provides nucleation sites and promotes uniform crystal formation [15]. Anti-solvent crystallization using water as a secondary solvent can be employed to enhance yield while maintaining purity standards [16].
Column chromatography purification utilizes silica gel as the stationary phase with optimized solvent systems for effective separation of 2,2-dimethoxy-2-phenylacetophenone from structurally similar impurities [8] [18]. Typical mobile phases include hexane-ethyl acetate gradients (90:10 to 70:30) or dichloromethane-methanol systems (98:2 to 95:5), depending on the nature of impurities present [18]. The purification process requires 2-4 hours at room temperature and achieves purity enhancement of 10-15% with recovery efficiencies of 80-90% [8].
Vacuum distillation represents the highest level of purification achievable for 2,2-dimethoxy-2-phenylacetophenone, utilizing its characteristic boiling point of 169°C at 7 mmHg [19] [20]. This technique requires specialized equipment capable of maintaining reduced pressure while providing precise temperature control. The distillation process requires 1-2 hours and achieves purity enhancement of 15-20%, though recovery efficiency is lower at 70-85% due to thermal decomposition and handling losses [19].
The selection and sequencing of purification techniques depends on the initial crude product quality, desired final purity, and economic considerations. Industrial processes typically employ activated carbon decolorization followed by crystallization, achieving purities of 99.5-99.9% [2]. Research applications may require additional column chromatography or distillation steps to achieve analytical purity standards exceeding 99.9% [20] [21].
Quality control throughout the purification process involves multiple analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and melting point determination [22]. High-performance liquid chromatography provides quantitative analysis of impurity profiles, enabling optimization of purification parameters [8]. Infrared spectroscopy confirms structural integrity and absence of functional group modifications during purification [20].
The comprehensive purification strategy ensures that the final 2,2-dimethoxy-2-phenylacetophenone product meets stringent quality specifications required for photoinitiator applications, including low color values, minimal moisture content, and absence of catalytic poisons that could interfere with polymerization processes [23] [24].
Industrial Synthesis Pathways - Comparative Parameters | ||
---|---|---|
Parameter | Alkali-Mediated Condensation | Methoxylation of Benzil |
Reaction Temperature (°C) | 25-102 | -20 to 100 |
Reaction Time (hours) | 10-12 | 2-6 |
Solvent System | Dioxane/Water | Nonpolar (Xylene) |
Catalyst Loading (mol%) | 10-15 | 0.01-0.1 |
Yield (%) | 85-95 | 88-96 |
Purity (%) | 99.5-99.9 | 99.9 |
Processing Volume (L) | 500-2000 | 100-1000 |
Alkali pH Control | 10-12 | N/A |
Recovery Efficiency (%) | 85-90 | 90-95 |
Laboratory Scale Preparation Techniques | |||
---|---|---|---|
Parameter | Small Scale (1-10g) | Medium Scale (10-100g) | Large Scale (100g+) |
Typical Batch Size (g) | 1-10 | 10-100 | 100-500 |
Reaction Temperature (°C) | 60-80 | 25-65 | 25-102 |
Reaction Time (hours) | 2-4 | 4-8 | 6-12 |
Solvent Volume (mL) | 20-50 | 100-500 | 500-2000 |
Catalyst Type | Sodium Methoxide | Phase Transfer Catalyst | Crown Ether/PEG |
Purification Method | Recrystallization | Column Chromatography | Crystallization |
Final Yield (%) | 75-85 | 80-90 | 85-95 |
Purity (GC %) | 98-99 | 99-99.5 | 99.5-99.9 |
Purification and Refinement Processes | ||||
---|---|---|---|---|
Method | Temperature (°C) | Duration (hours) | Purity Enhancement (%) | Recovery Efficiency (%) |
Activated Carbon Decolorization | 60-80 | 2-3 | 2-5 | 95-98 |
Hot Filtration | 65-70 | 0.5-1 | 1-3 | 98-99 |
Recrystallization from Methanol | 15-20 | 3-6 | 5-10 | 85-95 |
Column Chromatography | Room Temperature | 2-4 | 10-15 | 80-90 |
Vacuum Distillation | 169 (7 mmHg) | 1-2 | 15-20 | 70-85 |
Crystallization Control | 15-20 | 3-8 | 3-7 | 90-95 |
Physical Properties Reference Data | ||
---|---|---|
Property | Value | Reference Standard |
Molecular Weight (g/mol) | 256.30 | NIST |
Melting Point (°C) | 67-70 | Literature |
Boiling Point (°C) | 169 (7 mmHg) | Literature |
Density (g/cm³) | 1.122 | Experimental |
Solubility in Methanol (g/100g) | 41 | Experimental |
Solubility in Water (mg/L) | 66.32 | Calculated |
Refractive Index | 1.5590 | Estimated |
Flash Point (°C) | 190 | Literature |
Vapor Pressure (Pa at 25°C) | 0.002 | Calculated |
Irritant;Health Hazard;Environmental Hazard